4-(5-Bromofuran-2-yl)oxane
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Overview
Description
4-(5-Bromofuran-2-yl)oxane is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)oxane typically involves the bromination of furan derivatives followed by the formation of the oxane ring. One common method involves the bromination of furan using bromine in the presence of a solvent like dichloromethane. The brominated furan is then subjected to cyclization reactions to form the oxane ring. This can be achieved through various cyclization agents and conditions, such as using acid catalysts or base-promoted cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-yl)oxane undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted furans, oxygenated derivatives, and hydrogenated furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Bromofuran-2-yl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It is used in the development of new materials with unique properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-2-yl)oxane involves its interaction with various molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carboxylic acid
- 5-Bromofuran-2-aldehyde
- 5-Bromo-2-furyl methyl ketone
Uniqueness
4-(5-Bromofuran-2-yl)oxane is unique due to the presence of both the brominated furan ring and the oxane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(5-bromofuran-2-yl)oxane |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-2,7H,3-6H2 |
InChI Key |
XRCSWFMPUHEVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(O2)Br |
Origin of Product |
United States |
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